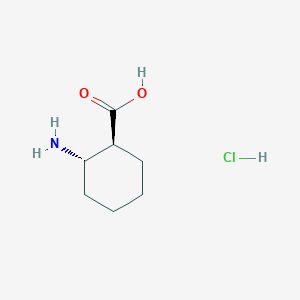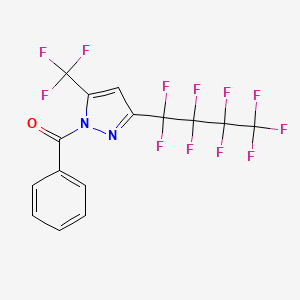
1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole
Overview
Description
Scientific Research Applications
Synthesis Techniques and Characterization
The development of efficient synthetic routes for trifluoromethyl substituted pyrazoles, such as 1-Benzoyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole, has been explored to enhance the availability of these compounds for various research applications. Improved synthesis procedures starting from corresponding β-diketones have been presented, highlighting the importance of low-cost and readily available starting materials. Characterization of these synthesized compounds involves multinuclear NMR spectroscopy and differential scanning calorimetry to assess their structural and thermal properties (Grünebaum et al., 2016).
Structural Analysis and Chemical Reactivity
Investigations into the structural analysis and reactivity of pyrazole derivatives have been conducted to understand their chemical behavior better. Studies have included the synthesis of derivatives from 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid and their characterization through various spectroscopic methods and elemental analysis, providing insights into their potential applications in chemical synthesis and material science (Kasımoğulları et al., 2010).
Coordination Chemistry and Metal Complexes
The coordination chemistry of pyrazole derivatives has been explored, particularly in relation to metal ions like copper. Studies have revealed different coordination modes depending on the metal and co-ligand used, which is crucial for the application of these compounds in catalysis and material science. The versatility of pyrazole derivatives to form various metal complexes underscores their potential in developing new materials and catalysts (Someya et al., 2013).
Molecular Structure and Theoretical Studies
The molecular structure of pyrazole derivatives has been extensively studied using experimental and theoretical methods to gain deeper insights into their properties. These studies include single-crystal X-ray diffraction and computational methods like density functional theory (DFT), which help elucidate the molecular geometry, vibrational frequencies, and electronic properties. Such detailed structural information is vital for tailoring these compounds for specific applications in pharmaceuticals, materials science, and catalysis (Inkaya et al., 2012).
Mechanism of Action
Target of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antioxidant activities . They have been shown to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
Similar pyrazole compounds have been found to inhibit the growth of microbes at mic values of 48, 51, and 40 μg/ml respectively . They have also demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Biochemical Pathways
aureus topoisomerase IV enzyme . This interaction could potentially affect the DNA replication process of the bacteria, leading to its death.
Result of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antioxidant activities . They have demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Safety and Hazards
1-Benzoyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Future Directions
Properties
IUPAC Name |
[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F12N2O/c16-11(17,13(21,22)14(23,24)15(25,26)27)8-6-9(12(18,19)20)29(28-8)10(30)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZCQNTMPTXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



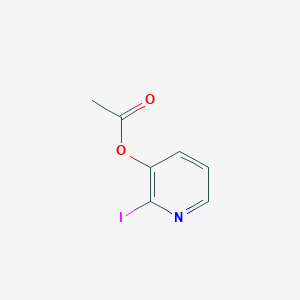
![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)
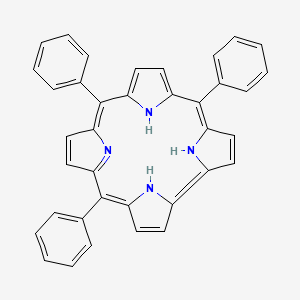
![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

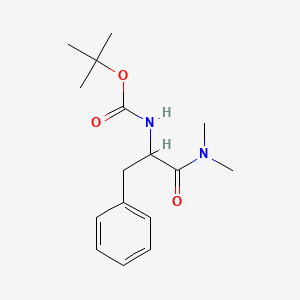

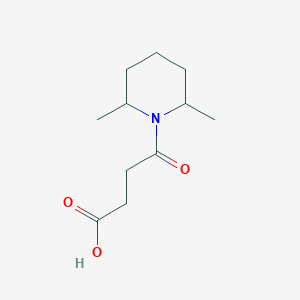
![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)
![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)
